N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is an organic compound that has gained attention in various scientific research fields due to its unique structural attributes and versatile chemical properties. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of the tetrahydroquinoline core. This can be achieved through the hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Sulfonylation: : The ethanesulfonyl group is then introduced via sulfonylation of the tetrahydroquinoline intermediate. This step usually involves the use of ethanesulfonyl chloride and a base such as pyridine.
Final Coupling: : The fluoro-methylbenzene-sulfonamide moiety is incorporated through a coupling reaction. This involves the use of 4-fluoro-2-methylbenzenesulfonyl chloride and a coupling agent like triethylamine.
Industrial Production Methods
In an industrial setting, these steps are scaled up using batch reactors or continuous flow systems, ensuring tight control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: : It can be reduced, especially at the sulfonyl groups, under appropriate conditions with reducing agents like lithium aluminum hydride.
Substitution: : Various nucleophiles can substitute at the sulfonamide and fluoro groups, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: : Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: : Depending on the oxidation level, products range from sulfonic acids to quinoline N-oxides.
Reduction: : Reduced derivatives of the original compound, often with simpler sulfonyl groups.
Substitution: : A variety of substituted sulfonamides and quinolines with different functional groups.
Scientific Research Applications
The compound has a broad range of applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in enzyme assays due to its reactive sulfonyl groups.
Medicine: : Explored for its pharmacological properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: : Employed as a chemical additive in materials science for enhancing the properties of polymers and resins.
Mechanism of Action
The precise mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide depends on its application. In medicinal chemistry, for example, it might act by binding to specific enzyme active sites, inhibiting their activity. The sulfonyl groups can form stable interactions with protein residues, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-chlorobenzene-1-sulfonamide: : Similar structure but with a chlorine atom replacing the fluorine.
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide: : The absence of the fluoro group modifies its reactivity and biological activity.
Uniqueness
The presence of the fluoro group in N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide imparts distinct chemical properties, such as increased stability and altered reactivity, making it a valuable compound in research and industrial applications.
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Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-12-16(7-8-17(14)21)20-27(24,25)18-9-6-15(19)11-13(18)2/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUCNGWACMCSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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